ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of (S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate is C12H15NO2 . Its molecular weight is 205.25 .Physical And Chemical Properties Analysis
The boiling point of (S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate is predicted to be 297.7±40.0 °C . Its density is predicted to be 1.148±0.06 g/cm3 . The pKa is predicted to be 7.21±0.20 .Scientific Research Applications
Application in Antibacterial and Antifungal Studies
- Scientific Field : Medicinal Chemistry
- Summary of Application : Halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antibacterial and antifungal properties .
- Methods of Application : A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
- Results or Outcomes : The synthesized compounds were tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity. Likewise, few compounds were revealed to have potent antifungal properties against A. niger and C. albicans .
Application in Antiviral, Anti-inflammatory, and Anticancer Studies
- Scientific Field : Pharmacology
- Summary of Application : Indole derivatives, which include 2,3-dihydro-1H-inden-1-one derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application : Various scaffolds of indole have been synthesized for screening different pharmacological activities .
- Results or Outcomes : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Application in Biosensing, Bioactivity, Bioimaging, Electronics, and Photopolymerization
- Scientific Field : Organic Chemistry
- Summary of Application : Indane-1,3-dione, a structure similar to 2,3-dihydro-1H-inden-1-one, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
- Methods of Application : Various chemical reactions are used to access this scaffold and the most common derivatives of indane-1,3-dione .
- Results or Outcomes : The different applications in which indane-1,3-dione-based structures have been used are also presented, evidencing the versatility of this structure .
Application in Antimicrobial Activities
- Scientific Field : Medicinal Chemistry
- Summary of Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application : Various scaffolds of 1, 3-diazole have been synthesized for screening different pharmacological activities .
- Results or Outcomes : From the literature, it is revealed that 1, 3-diazole derivatives have diverse biological activities .
Application in Discoidin Domain Receptor 1 (DDR1) Inhibition
- Scientific Field : Pharmacology
- Summary of Application : A series of 2-Amino-2,3-dihydro-1H-indene-5-carboxamide, a structure similar to ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride, have been designed and synthesized as new selective Discoidin Domain Receptor 1 (DDR1) inhibitors .
- Methods of Application : The compounds were synthesized and tested for their ability to inhibit DDR1 .
- Results or Outcomes : The results of this study are not specified in the source .
Application in Alzheimer’s Disease Treatment and Electronics
- Scientific Field : Medicinal Chemistry and Electronics
- Summary of Application : Indane-1,3-dione, a structure similar to 2,3-dihydro-1H-inden-1-one, is used in the design of biologically active molecules. It is commonly associated with the design of pharmaceuticals used in the Alzheimer’s disease treatment . Beyond its common use in the design of biologically active molecules, indane-1,3-dione is also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization or chromophores for NLO applications .
- Methods of Application : Various chemical reactions are used to access this scaffold and the most common derivatives of indane-1,3-dione .
- Results or Outcomes : The different applications in which indane-1,3-dione-based structures have been used are also presented, evidencing the versatility of this structure .
properties
IUPAC Name |
ethyl 1-amino-2,3-dihydroindene-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-2-15-11(14)12(13)8-7-9-5-3-4-6-10(9)12;/h3-6H,2,7-8,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESCBEFUTXXLIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC2=CC=CC=C21)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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